N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361111-98-9
VCID: VC3003601
InChI: InChI=1S/C14H22N4O.2ClH/c1-10-17-12(3-4-14(19)15-2)9-13(18-10)11-5-7-16-8-6-11;;/h9,11,16H,3-8H2,1-2H3,(H,15,19);2*1H
SMILES: CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl
Molecular Formula: C14H24Cl2N4O
Molecular Weight: 335.3 g/mol

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride

CAS No.: 1361111-98-9

Cat. No.: VC3003601

Molecular Formula: C14H24Cl2N4O

Molecular Weight: 335.3 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride - 1361111-98-9

Specification

CAS No. 1361111-98-9
Molecular Formula C14H24Cl2N4O
Molecular Weight 335.3 g/mol
IUPAC Name N-methyl-3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide;dihydrochloride
Standard InChI InChI=1S/C14H22N4O.2ClH/c1-10-17-12(3-4-14(19)15-2)9-13(18-10)11-5-7-16-8-6-11;;/h9,11,16H,3-8H2,1-2H3,(H,15,19);2*1H
Standard InChI Key ANBOBTSGNKAYKB-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl
Canonical SMILES CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl

Introduction

Chemical Structure and Identification

Molecular Composition and Structure

N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride contains a pyrimidine core with specific substitution patterns. The structure features a methyl group at the 2-position of the pyrimidine ring, a piperidin-4-yl group at the 6-position, and a N-methylpropionamide side chain at the 4-position. This compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties.

The compound shares structural similarities with N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride (CAS: 1361113-31-6), although with critical differences in substituent positioning . While the similar compound has the piperidine at the 3-position attached to the 2-position of pyrimidine and a methyl group at position 6, our target compound has these groups arranged differently, with the piperidine at position 4 attached to position 6 of the pyrimidine and the methyl group at position 2.

Physical and Chemical Properties

Based on comparative analysis with structurally related compounds, the following physicochemical properties can be estimated:

PropertyValueNotes
Molecular FormulaC₁₄H₂₄Cl₂N₄O (estimated)Similar to related compounds
Molecular WeightApproximately 335.3 g/molComparative estimation based on structure
Physical StateLikely crystalline solidTypical for dihydrochloride salts
SolubilityProbably soluble in water and polar solventsCharacteristic of hydrochloride salts
Melting PointNot determinedData not available
Boiling PointNot determinedData not available

The dihydrochloride salt formation typically enhances water solubility compared to the free base form, which can be advantageous for certain applications requiring aqueous dissolution.

Structural Analysis

Key Functional Groups and Moieties

The compound contains several important functional groups that contribute to its chemical behavior:

  • Pyrimidine ring: A six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

  • Piperidine ring: A six-membered saturated heterocyclic ring containing one nitrogen atom

  • Amide group: The N-methylpropionamide side chain contains a carbonyl group bonded to a nitrogen

  • Methyl substituents: Present on both the pyrimidine ring and the amide nitrogen

  • Hydrochloride salt groups: Two HCl molecules associated with the basic nitrogen atoms

These functional groups collectively determine the compound's reactivity, stability, and potential biological interactions. The pyrimidine core, in particular, is a common scaffold in many bioactive compounds, including nucleobases and pharmaceutical agents.

Structural Comparison with Related Compounds

CompoundStructure HighlightsMolecular WeightCAS Number
N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloridePyrimidine with 2-methyl, 6-piperidin-4-yl, and 4-(3-N-methylpropionamide)~335.3 g/molNot identified in available sources
N-Methyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloridePyrimidine with 6-methyl, 2-piperidin-3-yl, and 4-(3-N-methylpropionamide)335.3 g/mol1361113-31-6
1-(6-Methylpyridin-2-yl)piperidin-4-amine dihydrochloridePyridine (not pyrimidine) with 6-methyl and 2-piperidin-4-amine264.19 g/mol77145-48-3

This comparison highlights that while structurally related compounds exist in chemical databases, the specific arrangement of substituents in N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride creates a distinct chemical entity.

Synthesis Considerations

Synthetic Challenges

The synthesis of this compound presents several potential challenges:

  • Regioselective introduction of substituents on the pyrimidine ring

  • Controlling the chemoselectivity during functionalization steps

  • Potential stability issues during salt formation

  • Purification of the final product to pharmaceutical-grade purity

These challenges would necessitate the development of optimized reaction conditions and purification protocols specific to this compound.

Potential ApplicationRationale
Receptor ModulatorsHeterocyclic nitrogen-containing structures often interact with protein binding sites
Enzyme InhibitorsPyrimidine derivatives have shown inhibitory effects on various enzymes
CNS Active AgentsThe piperidine moiety is present in many neuroactive compounds
Antiviral CompoundsPyrimidine-based structures form the basis of several antiviral medications
Anticancer AgentsModified pyrimidines have demonstrated antineoplastic properties

The specific biological activity of N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride would depend on its unique structural features and would require dedicated pharmacological screening.

Research Tool Applications

Besides potential therapeutic applications, this compound might serve as:

  • A chemical probe for investigating specific biochemical pathways

  • A reference standard for analytical method development

  • An intermediate in the synthesis of more complex molecules

  • A compound for structure-activity relationship studies in drug discovery programs

Analytical Characterization

Analytical TechniqueExpected InformationCharacteristic Features
¹H NMR SpectroscopyProton environments and connectivitySignals for aromatic protons, methyl groups, piperidine protons, and amide proton
¹³C NMR SpectroscopyCarbon environmentsSignals for pyrimidine carbons, piperidine carbons, amide carbonyl, and methyl carbons
Mass SpectrometryMolecular weight confirmation and fragmentation patternMolecular ion peak and characteristic fragmentation products
IR SpectroscopyFunctional group identificationBands for N-H stretching, C=O stretching, and aromatic ring vibrations
X-ray CrystallographyThree-dimensional structureCrystal packing and absolute configuration

Chromatographic Analysis

For purity assessment and quantification, the following chromatographic methods would be applicable:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Ultra-Performance Liquid Chromatography (UPLC) for higher resolution analysis

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives

ConditionRecommendation
Temperature2-8°C (refrigerated)
ContainerTightly closed in amber glass
AtmosphereUnder inert gas (nitrogen or argon)
HumidityLow humidity, with desiccant
Light ExposureProtected from light

Long-term stability would require further investigation through accelerated stability testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator